An In-depth Technical Guide to 2,8-Diazaspiro[5.5]undecane: Structure, Nomenclature, and Synthetic Insights
An In-depth Technical Guide to 2,8-Diazaspiro[5.5]undecane: Structure, Nomenclature, and Synthetic Insights
Foreword
The spirocyclic scaffold represents a unique and privileged structural motif in medicinal chemistry, offering a three-dimensional architecture that can effectively probe the complexities of biological targets. Among these, nitrogen-containing spirocycles are of particular interest due to their prevalence in natural products and their ability to impart favorable physicochemical properties to drug candidates. This guide provides a comprehensive technical overview of 2,8-diazaspiro[5.5]undecane, a foundational core for the development of novel therapeutics. We will delve into its precise chemical structure, the intricacies of its IUPAC nomenclature, and the fundamental principles guiding its synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile scaffold.
The 2,8-Diazaspiro[5.5]undecane Core: Structure and Significance
2,8-Diazaspiro[5.5]undecane is a bicyclic organic molecule characterized by two piperidine rings connected through a single, shared quaternary carbon atom, known as a spiro atom.[1] This unique structural arrangement imparts significant rigidity and a defined three-dimensional geometry, which are highly desirable attributes in rational drug design. The presence of two nitrogen atoms within the scaffold provides opportunities for functionalization, enabling the modulation of properties such as basicity, polarity, and hydrogen bonding capacity. These features make the 2,8-diazaspiro[5.5]undecane core a valuable building block in the synthesis of compounds targeting a range of biological pathways. Derivatives of this scaffold have been investigated for their potential as antagonists for the γ-aminobutyric acid type A receptor (GABAAR) and as inhibitors of the METTL3 enzyme, highlighting its therapeutic relevance.[2][3]
Deciphering the Chemical Structure and IUPAC Nomenclature
The systematic naming of spiro compounds follows the nomenclature established by Adolf von Baeyer.[1] For 2,8-diazaspiro[5.5]undecane, the name is deconstructed as follows:
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Spiro: This prefix indicates the presence of a spiro junction, a single atom that is part of two rings.
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[5.5]: These numbers, enclosed in square brackets, denote the number of atoms in each ring, excluding the spiro atom itself. In this case, each piperidine ring has five carbon atoms and one nitrogen atom, with the spiro carbon being the sixth atom for each ring system when counting from one of the adjacent atoms.
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Undecane: This suffix indicates a total of eleven atoms in the bicyclic system (5 + 5 + 1 spiro atom).
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2,8-Diaza: This prefix specifies that nitrogen atoms replace carbon atoms at the 2nd and 8th positions of the spirocyclic system. The numbering of the spirocycle begins in the smaller ring (in this case, both are equal) at an atom adjacent to the spiro atom and proceeds around that ring, then through the spiro atom and around the second ring.
The chemical formula for 2,8-diazaspiro[5.5]undecane is C₉H₁₈N₂ and its molecular weight is approximately 154.25 g/mol .[4]
Structural Visualization
To fully appreciate the structure and numbering, a visual representation is essential.
Caption: Chemical structure and IUPAC numbering of 2,8-diazaspiro[5.5]undecane.
Conformational Insights
The two piperidine rings in 2,8-diazaspiro[5.5]undecane are expected to adopt a chair conformation to minimize steric strain. This is a critical consideration in drug design, as the spatial orientation of substituents on the rings will be dictated by their axial or equatorial positions. X-ray crystallography studies of derivatives have confirmed that the cyclohexane or piperidine rings in similar diazaspiro[5.5]undecane systems often prefer a chair conformation.[5] This conformational rigidity can be advantageous, as it reduces the entropic penalty upon binding to a biological target.
Synthesis of the 2,8-Diazaspiro[5.5]undecane Scaffold
The synthesis of diazaspiro[5.5]undecane derivatives can be achieved through various synthetic strategies. One common and effective method is the double Michael addition reaction.[6] This approach involves the reaction of a suitable nitrogen-containing nucleophile with a divinyl ketone or a related Michael acceptor.
Generalized Synthetic Protocol: Double Michael Addition
The following protocol outlines a general procedure for the synthesis of a 2,8-diazaspiro[5.5]undecane core, based on methodologies reported for its derivatives.[5][7]
Step 1: Preparation of the Reaction Mixture
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A solution of a suitable nitrogen-containing precursor, such as a primary amine or ammonia equivalent, is prepared in an appropriate solvent (e.g., dichloromethane, ethanol).
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A 1,5-diaryl-1,4-pentadien-3-one derivative (a divinyl ketone) is added to the solution.
Step 2: Initiation of the Reaction
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A base, such as diethylamine or sodium ethoxide, is added to the reaction mixture to catalyze the Michael addition.[6] The reaction is typically stirred at room temperature.
Step 3: Reaction Monitoring and Workup
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The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
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Upon completion, the reaction mixture is worked up. This may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
Step 4: Purification
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The crude product is purified by column chromatography on silica gel to yield the desired diazaspiro[5.5]undecane derivative.
Synthetic Workflow Visualization
Caption: Generalized workflow for the synthesis of 2,8-diazaspiro[5.5]undecane derivatives.
Physicochemical Properties and Safety Considerations
2,8-Diazaspiro[5.5]undecane is commercially available, typically as a liquid. Due to the presence of the two amine groups, it is a basic compound.
Table 1: Physicochemical Properties of 2,8-Diazaspiro[5.5]undecane
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂ | [4] |
| Molecular Weight | 154.25 g/mol | [4] |
| Physical Form | Liquid | |
| CAS Number | 180-50-7 | [4] |
Safety Information:
It is important to handle 2,8-diazaspiro[5.5]undecane with appropriate safety precautions. According to available safety data, it is considered harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4] It may also cause respiratory irritation.[4] Therefore, handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Applications in Drug Discovery and Development
The 2,8-diazaspiro[5.5]undecane scaffold is a valuable starting point for the synthesis of compound libraries for high-throughput screening. Its rigid, three-dimensional nature and the presence of two modifiable nitrogen atoms allow for the creation of a diverse range of molecules with distinct pharmacological profiles.
Derivatives of the broader diazaspiro[5.5]undecane class have shown promise in various therapeutic areas:
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Central Nervous System (CNS) Disorders: Certain derivatives have been investigated as CNS depressants and anticonvulsants.[6]
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Pain Management: The scaffold has been incorporated into molecules targeting pain pathways.[8]
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Immune System Modulation: Some analogs have been explored for their potential to modulate immune responses.[2][8]
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Cardiovascular and Psychotic Disorders: The versatility of the scaffold has led to its investigation in the context of cardiovascular and psychotic disorders.[8]
The continued exploration of the chemical space around the 2,8-diazaspiro[5.5]undecane core is likely to yield novel drug candidates with improved efficacy and safety profiles.
Conclusion
2,8-Diazaspiro[5.5]undecane is a structurally intriguing and synthetically accessible scaffold with significant potential in medicinal chemistry. Its well-defined three-dimensional structure, coupled with the ability for facile derivatization, makes it an attractive starting point for the development of novel therapeutics. A thorough understanding of its structure, nomenclature, and synthetic methodologies, as outlined in this guide, is crucial for researchers aiming to harness the full potential of this privileged heterocyclic motif.
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